

Spectroscopic Profile of m-Xylylenediamine: A Technical Guide

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Compound of Interest

Compound Name: *m*-Xylylenediamine

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **m-Xylylenediamine** (MXDA), a crucial chemical intermediate in various industrial and pharmaceutical applications. This document presents tabulated NMR, IR, and Mass Spectrometry data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **m-Xylylenediamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.35	m	4H	Ar-H
3.85	s	4H	-CH ₂ -NH ₂
1.57	s	4H	-CH ₂ -NH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
141.5	Ar-C (quaternary)
128.8	Ar-CH
126.5	Ar-CH
125.8	Ar-CH
46.3	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3368	Strong, Sharp	N-H Stretch (Asymmetric)
3289	Strong, Sharp	N-H Stretch (Symmetric)
3025	Medium	Aromatic C-H Stretch
2921, 2854	Medium	Aliphatic C-H Stretch
1603	Medium	N-H Scissoring (Bend)
1443	Medium	Aromatic C=C Stretch
885, 788, 701	Strong	Aromatic C-H Bend (Out-of-Plane)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
136	45	[M] ⁺ (Molecular Ion)
120	8	[M-NH ₂] ⁺
119	100	[M-NH ₃] ⁺ (Base Peak)
106	30	[M-CH ₂ NH ₂] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	10	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **m-Xylylenediamine** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃.
- Temperature: 298 K (25 °C).
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: ~16 ppm.

- Acquisition Time: ~4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.
- Processing: Fourier transformation of the Free Induction Decay (FID) is performed with baseline correction and phasing. The spectrum is referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃.
- Temperature: 298 K (25 °C).
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024.
- Processing: Fourier transformation of the FID with baseline correction. The spectrum is referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As **m-Xylenediamine** is a liquid at room temperature, a neat sample can be analyzed directly. A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

FT-IR Spectroscopy Protocol:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Accessory: Transmission sample holder.
- Method: A background spectrum of the clean, empty sample compartment is first recorded.
- Sample Analysis: The prepared salt plates with the **m-Xylylenediamine** film are placed in the sample holder.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **m-Xylylenediamine** is prepared by dissolving a small amount in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$.

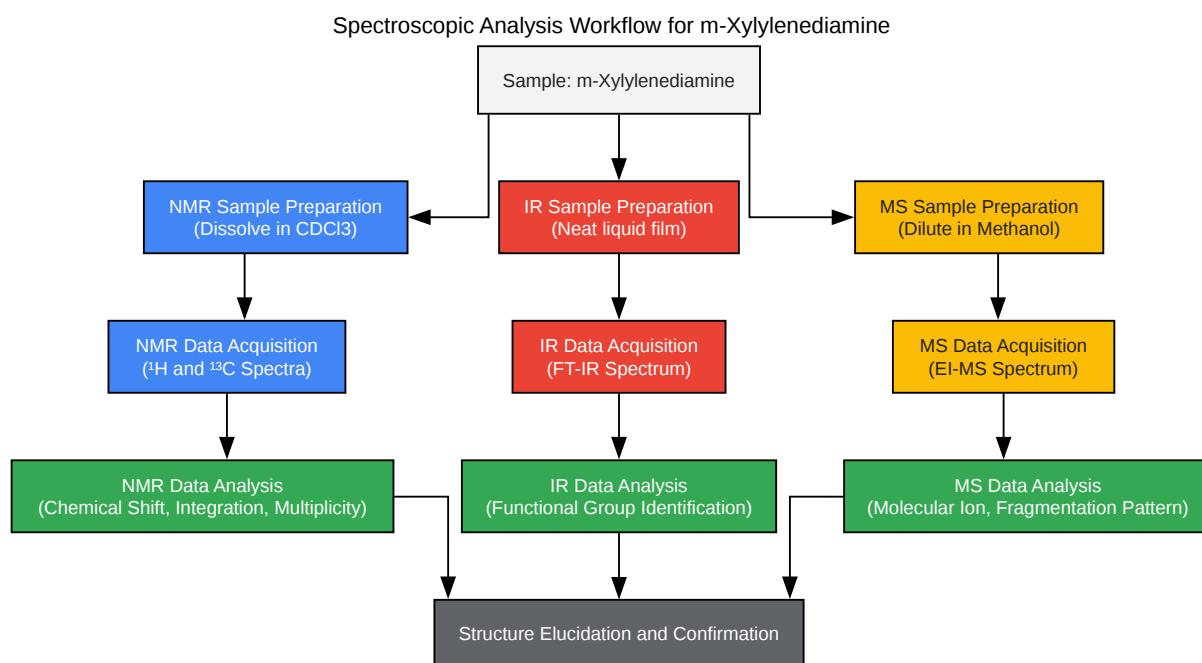
Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
- Ionization Mode: Electron Impact (EI).
- Ionization Energy: 70 eV.
- Inlet System: If using a GC-MS, a suitable capillary column (e.g., DB-5ms) is used with helium as the carrier gas. Direct insertion probe can also be used.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Mass Range: m/z 40-400.
- Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's specifications. The prepared sample is then introduced into the ion source.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **m-Xylenediamine**.



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Caption: Workflow of Spectroscopic Analysis.

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